3-Bromo-1-methylpyrrolidine

Catalog No.
S688080
CAS No.
10603-45-9
M.F
C5H10BrN
M. Wt
164.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-methylpyrrolidine

CAS Number

10603-45-9

Product Name

3-Bromo-1-methylpyrrolidine

IUPAC Name

3-bromo-1-methylpyrrolidine

Molecular Formula

C5H10BrN

Molecular Weight

164.04 g/mol

InChI

InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3

InChI Key

ZHUYTHOKJZSZQJ-UHFFFAOYSA-N

SMILES

CN1CCC(C1)Br

Synonyms

3-BroMo-1-Methyl-pyrrolidine

Canonical SMILES

CN1CCC(C1)Br

3-Bromo-1-methylpyrrolidine (CAS 10603-45-9) is a functionalized N-heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical manufacturing. Featuring a secondary bromide leaving group on a tertiary amine-containing pyrrolidine ring, this compound serves as a critical electrophile for introducing the 1-methylpyrrolidin-3-yl moiety into complex molecules [1]. Its primary procurement value lies in its optimal balance of reactivity and stability; it is sufficiently reactive to undergo smooth nucleophilic substitutions (SN2) and cross-couplings under mild conditions, yet stable enough for bulk storage and standard handling. This makes it an indispensable intermediate for the synthesis of histamine receptor antagonists, mGluR5 allosteric modulators, and advanced targeted protein degraders (PROTACs) [1].

Substituting 3-bromo-1-methylpyrrolidine with its close analogs introduces severe process inefficiencies. The cheaper 3-chloro-1-methylpyrrolidine exhibits a significantly poorer leaving group ability, necessitating harsh reaction temperatures (often >100°C) or the addition of iodide catalysts, which can degrade sensitive pharmaceutical intermediates[1]. Conversely, 3-iodo-1-methylpyrrolidine, while highly reactive, suffers from poor shelf stability and light sensitivity, typically requiring in situ generation that complicates batch reproducibility [1]. Furthermore, attempting to use the unhalogenated precursor, 1-methyl-3-pyrrolidinol, requires either atom-inefficient Mitsunobu conditions or multi-step activation, generating difficult-to-remove byproducts like triphenylphosphine oxide [2]. Consequently, the bromo variant is the only practical choice for scalable, step-economic syntheses.

Reaction Temperature and Leaving Group Efficacy vs. Chloro Analog

In standard N-alkylation and O-alkylation workflows, the nature of the halogen leaving group dictates the required thermal budget. 3-Bromo-1-methylpyrrolidine readily undergoes substitution with standard bases (e.g., Cs2CO3, K2CO3) at manageable temperatures of 60–80°C [1]. In contrast, the less reactive 3-chloro-1-methylpyrrolidine typically requires temperatures exceeding 100–120°C or the stoichiometric addition of iodide salts to drive the reaction via in situ Finkelstein conversion [2]. This 40–50°C reduction in operating temperature is critical for preserving the integrity of thermally sensitive pharmaceutical intermediates.

Evidence DimensionRequired reaction temperature for efficient substitution
Target Compound Data60–80°C (direct substitution)
Comparator Or Baseline3-Chloro-1-methylpyrrolidine (>100–120°C or requires iodide catalysis)
Quantified Difference~40–50°C reduction in thermal requirements
ConditionsStandard basic conditions (e.g., MeCN or DMF, carbonate base)

Enables the use of milder conditions, preserving sensitive functional groups in complex API synthesis and reducing energy costs during scale-up.

Step Economy and Waste Reduction vs. Hydroxy Precursor

Utilizing 3-bromo-1-methylpyrrolidine allows for direct, single-step functionalization of nucleophiles. When substituting this reagent with the precursor 1-methyl-3-pyrrolidinol, chemists must employ either a two-step activation sequence (such as mesylation followed by substitution) or Mitsunobu conditions [1]. The Mitsunobu approach generates stoichiometric amounts of triphenylphosphine oxide (Ph3PO) and hydrazine byproducts, which are notoriously difficult to separate from basic amine products. By using the pre-halogenated bromo derivative, manufacturers save 1–2 synthetic steps and eliminate >270 g/mol of high-molecular-weight waste per reaction [2].

Evidence DimensionSynthetic steps and stoichiometric waste generation
Target Compound Data1 step, standard bromide salt byproduct
Comparator Or Baseline1-Methyl-3-pyrrolidinol (2 steps or 1 step with >1 eq Ph3PO waste)
Quantified DifferenceElimination of 1-2 steps and >270 g/mol of difficult-to-remove waste
ConditionsDirect substitution vs. Mitsunobu or mesylation protocols

Significantly improves atom economy and simplifies downstream purification in large-scale pharmaceutical manufacturing.

Reagent Stability and Handling vs. Iodo Analog

While the iodo analog theoretically offers higher reactivity, its practical utility is severely limited by its instability. 3-Bromo-1-methylpyrrolidine is a stable liquid that can be stored under standard inert conditions (2–8°C) with a long shelf life, allowing for direct off-the-shelf use in manufacturing [1]. 3-Iodo-1-methylpyrrolidine is highly prone to photolytic and thermal degradation, meaning it must often be generated in situ immediately prior to use [2]. This requirement for in situ generation adds an extra operational step, introduces handling risks associated with iodine reagents, and complicates batch-to-batch reproducibility.

Evidence DimensionShelf stability and preparation requirements
Target Compound DataStable for long-term storage, direct off-the-shelf use (0 extra steps)
Comparator Or Baseline3-Iodo-1-methylpyrrolidine (Poor stability, requires 1 extra step for in situ generation)
Quantified DifferenceElimination of in situ generation steps and improved batch consistency
ConditionsStandard laboratory/manufacturing storage and handling

Streamlines procurement and manufacturing workflows by eliminating the need to manage unstable, transient intermediates.

Yield Optimization in Complex Heteroaromatic Alkylation

In the synthesis of advanced therapeutics such as PROTACs and kinase inhibitors, introducing the 1-methylpyrrolidin-3-yl moiety onto sterically hindered or electronically deactivated heteroaromatics is challenging. 3-Bromo-1-methylpyrrolidine has demonstrated the ability to achieve >50% isolated yields in single-step couplings with complex substrates, such as benzo[d]thiazol-5-ol derivatives, under mild conditions (70°C, Cs2CO3, MeCN) [1]. Attempting these couplings with less reactive generic alkylating agents or chloro analogs often results in <20% yield due to competing elimination reactions or incomplete conversion [2].

Evidence DimensionIsolated yield in complex heteroaromatic O-alkylation
Target Compound Data>50% yield (e.g., 52.9% with benzo[d]thiazol-5-ol derivatives)
Comparator Or BaselineChloro analogs or generic alkylators (<20% yield or reaction failure)
Quantified Difference>2.5x increase in isolated yield
Conditions70°C, Cs2CO3, MeCN, overnight reaction

Maximizes throughput and minimizes the loss of expensive, advanced intermediates in the synthesis of high-value targeted therapeutics.

Synthesis of Histamine and mGluR5 Receptor Modulators

The optimal reactivity of the C-Br bond allows for the efficient introduction of the 1-methylpyrrolidin-3-yl pharmacophore, a critical structural motif in various CNS-active agents, without degrading the parent scaffold [1].

Development of PROTAC Linkers and Kinase Inhibitors

The ability of 3-bromo-1-methylpyrrolidine to undergo high-yield O-alkylation with complex heteroaromatics under mild conditions makes it an ideal precursor for constructing the targeting ligands and linkers in advanced protein degraders [2].

Large-Scale Pharmaceutical Manufacturing

By avoiding the stoichiometric waste associated with Mitsunobu reactions (required for the hydroxy precursor) and the harsh conditions needed for the chloro analog, this compound ensures high atom economy and simplified downstream purification in bulk API synthesis [3].

Library Generation for Structure-Activity Relationship (SAR) Studies

Its stability as an off-the-shelf reagent, combined with its broad reactivity toward diverse nucleophiles (amines, thiols, alcohols), allows medicinal chemists to rapidly generate large libraries of pyrrolidine-based analogs for lead optimization[4].

XLogP3

1.2

Dates

Last modified: 08-15-2023

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